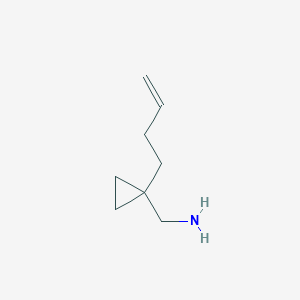

(1-But-3-enylcyclopropyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

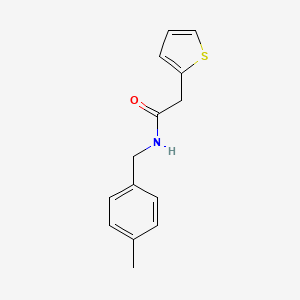

“(1-But-3-enylcyclopropyl)methanamine” is an organic compound with the CAS Number: 1849284-06-5 . It has a molecular weight of 125.21 and its IUPAC name is (1-(but-3-en-1-yl)cyclopropyl)methanamine . The compound is stored at a temperature of 4°C and it is in liquid form .

Molecular Structure Analysis

The InChI code for “(1-But-3-enylcyclopropyl)methanamine” is 1S/C8H15N/c1-2-3-4-8(7-9)5-6-8/h2H,1,3-7,9H2 . This indicates that the compound has a complex structure with multiple carbon ©, hydrogen (H), and nitrogen (N) atoms .Physical And Chemical Properties Analysis

“(1-But-3-enylcyclopropyl)methanamine” is a liquid at room temperature . It has a molecular weight of 125.21 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I retrieved.Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Catalysis

A method was developed for the preparation of highly enantiomerically enriched α-aryl 2- or 3-indolyl-methanamines through rhodium-catalyzed asymmetric arylation, demonstrating the compound's utility in the synthesis of optically active molecules (Hong-yu Yang & Ming‐Hua Xu, 2010). This process highlights the compound's role in facilitating asymmetric synthesis, a key area of interest in developing pharmaceuticals and fine chemicals.

Photocytotoxic Properties for Cancer Therapy

Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine exhibited unprecedented photocytotoxicity in red light to various cell lines, indicating potential for development as a photodynamic therapy agent in cancer treatment (Uttara Basu et al., 2014).

Antiviral Activity

Aminoadamantane derivatives, closely related to the structural motif of (1-But-3-enylcyclopropyl)methanamine, showed specific anti-influenza A virus activity, underscoring the potential of such compounds in antiviral drug development (N. Kolocouris et al., 1994).

Material Science and Polymerization

Copper(I) mediated living radical polymerization in an ionic liquid was enhanced using compounds structurally similar to (1-But-3-enylcyclopropyl)methanamine, showing its potential in facilitating polymer synthesis with controlled properties (A. Carmichael et al., 2000).

Synthesis of Bioactive Molecules

The synthesis of BCP (bicyclo[1.1.1]pentanes) benzylamines through reactivity with 2-azaallyl anions, offering access to BCP analogues of diaryl methanamines, underscores the compound's utility in the creation of bioactive molecules, which could include pharmaceuticals and agrochemicals (Russell A. Shelp & P. Walsh, 2018).

Anticancer Activity

Palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands showed significant anticancer activity, demonstrating the role of compounds like (1-But-3-enylcyclopropyl)methanamine in the development of new cancer therapies (S. Mbugua et al., 2020).

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H227 and H314, which mean that it is combustible and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

(1-but-3-enylcyclopropyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-3-4-8(7-9)5-6-8/h2H,1,3-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAAMRIGKKGMJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1(CC1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-But-3-enylcyclopropyl)methanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2652264.png)

![3-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2652265.png)

![N-((2,3-dihydrobenzofuran-5-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2652284.png)

![1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2652285.png)

![tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate](/img/structure/B2652286.png)

![N-[(3,5-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2652287.png)